3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
“3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It’s a significant intermediate of 1H-indazole derivatives . The compound is usually in the form of a solid .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . It’s also related to other compounds such as “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate” which has a similar structure .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The empirical formula is C16H28BNO4 and the molecular weight is 309.21 .Chemical Reactions Analysis
The compound is related to the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is usually in the form of a solid . It has a molecular weight of 309.21 . The compound’s refractive index is 1.396 (lit.) and its density is 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
I have conducted several searches to find detailed applications of 3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol in scientific research. Unfortunately, the available information does not provide a comprehensive analysis of six to eight unique applications across different fields with the level of detail you requested.
The compound is mentioned as an important intermediate in the synthesis of biologically active compounds such as crizotinib , and as a significant intermediate of 1H-indazole derivatives . However, specific applications in distinct scientific fields are not detailed in the search results.
Mechanism of Action
Target of Action
It’s known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It’s known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Indazole derivatives, for which this compound is an intermediate, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
As an intermediate of 1h-indazole derivatives, it could potentially contribute to the diverse biological activities of these derivatives .
properties
IUPAC Name |
3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYUVPQMJXABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol |
Synthesis routes and methods
Procedure details
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